Ethyl 2-amino-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 2-amino-3-(3,5-dimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-4-15-10(14)9(11)6-13-8(3)5-7(2)12-13/h5,9H,4,6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHXHCQBCNCZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN1C(=CC(=N1)C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Substitution Reactions:
Reaction Conditions: These reactions are often carried out under reflux conditions in solvents such as ethanol or methanol, with the use of acid or base catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and ester groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Functional Group Impact on Reactivity and Bioactivity
- Methylamino vs. Amino Group: Replacing the primary amine (-NH2) with a methylamino group (-NHCH3) reduces hydrogen-bond donor capacity, which could lower solubility in aqueous environments but improve metabolic stability .
- Complex Derivatives (e.g., ) : The incorporation of trifluoroethoxy and pyrimidinyl groups significantly increases molecular weight and complexity, likely influencing pharmacokinetic properties such as absorption and half-life. Such modifications are common in drug candidates targeting high-affinity receptors .
Commercial and Research Relevance
- Pharmaceutical Potential: The complex derivative in is formulated into solid dosage forms, indicating its application in drug development . The target compound’s discontinued status may reflect challenges in scalability or stability, highlighting the need for improved synthetic protocols.
- Comparative Stability: The methylamino analog (CAS 92448-14-1) may offer enhanced stability over the primary amine due to reduced reactivity, making it a viable alternative in prodrug design .
Biological Activity
Ethyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H16N4O2
- Molecular Weight : 236.27 g/mol
- CAS Number : 1187446-11-2
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes involved in metabolic pathways, potentially altering cellular functions and contributing to its pharmacological effects.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signal transduction pathways that regulate various physiological processes.
- Antioxidant Activity : Evidence suggests that it exhibits antioxidant properties, which can protect cells from oxidative stress and related damage.
Pharmacological Activities
This compound has been evaluated for various pharmacological activities:
Anticancer Activity
Research shows that compounds with pyrazole moieties often exhibit anticancer properties. For instance, derivatives of pyrazole have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study highlighted the structure–activity relationship (SAR) of pyrazole derivatives, indicating that modifications can enhance anticancer efficacy .
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of pyrazole derivatives. For example, certain compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
This compound has also shown antimicrobial activity against various bacterial strains. Research indicates that certain pyrazole derivatives possess effective antibacterial properties comparable to standard antibiotics .
Case Studies and Research Findings
A selection of case studies illustrates the biological activity of this compound:
Q & A
Q. What synthetic methodologies are optimal for preparing Ethyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with pyrazole ring formation via hydrazine hydrate and diketones, followed by functionalization of the propanoate backbone. Key steps include:
- Michael Addition : Reacting methyl acrylate with hydrazine derivatives to form the pyrazole ring .
- Amino Group Introduction : Using ammonia or protected amines under controlled pH and temperature to avoid side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while bases like triethylamine improve nucleophilic substitution .
Data Table : Example reaction conditions from analogous compounds:
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, diketone | Ethanol | 80°C | 65–75 |
| Esterification | Ethyl chloroformate, TEA | THF | 0–5°C | 85–90 |
Q. How can the structural integrity of this compound be validated experimentally?
- X-ray Crystallography : Resolve the 3D structure using SHELX software for refinement, particularly SHELXL for high-resolution data .
- NMR Spectroscopy : Confirm substitution patterns (e.g., pyrazole C-H signals at δ 6.1–6.3 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., calculated m/z 255.3 for C₁₁H₁₇N₃O₂) .
Q. What are the key physicochemical properties influencing its reactivity in medicinal chemistry applications?
- Solubility : Poor aqueous solubility (common in pyrazole derivatives) necessitates organic solvents (DMSO, ethanol) for biological assays .
- Stability : Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions .
- LogP : Estimated ~1.5–2.0 (via computational tools), indicating moderate lipophilicity for membrane permeability .
Advanced Research Questions
Q. How can crystallographic data refinement challenges (e.g., twinning or disorder) be addressed for this compound?
- SHELXD/SHELXE : Use dual-space algorithms for phase problem resolution in twinned crystals .
- Dynamic Disorder Modeling : Apply TLS (Translation-Libration-Screw) parameters in SHELXL to refine flexible substituents (e.g., ethyl groups) .
- Validation Tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry elements .
Q. How can contradictory biological activity data across studies be resolved?
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., methyl vs. ethyl esters, chloro vs. nitro substituents) to isolate functional group contributions .
- Dose-Response Profiling : Test compound purity (HPLC >98%) to rule out impurity-driven artifacts .
- Target Validation : Use CRISPR/Cas9 knockouts or siRNA to confirm molecular targets (e.g., kinase inhibition assays) .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Docking Studies : Use AutoDock Vina with pyrazole derivatives’ crystal structures as templates .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Pharmacophore Modeling : Highlight critical interactions (e.g., hydrogen bonding with the amino group, π-π stacking with pyrazole) .
Q. How can synthetic byproducts or degradation pathways be characterized to improve yield?
- LC-MS/MS : Identify intermediates/byproducts (e.g., hydrolyzed esters or oxidized pyrazoles) .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to optimize stepwise conditions .
- Thermogravimetric Analysis (TGA) : Assess thermal stability to prevent decomposition during purification .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
